B-Bbtzbpt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-Bbtzbpt is a novel compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes multiple functional groups that contribute to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-Bbtzbpt typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. The initial steps often involve the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization. The reaction conditions for these steps are carefully controlled to ensure high yields and purity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
B-Bbtzbpt undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and high yields. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are typically conducted in the presence of solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
B-Bbtzbpt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of B-Bbtzbpt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions are mediated by the functional groups present in the compound, which facilitate binding to the target molecules. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
B-Bbtzbpt can be compared with other compounds that have similar chemical structures or functional groups. Some of these similar compounds include:
BZA-Bbtzbpt: A closely related compound with similar functional groups and reactivity.
BS-CZ: A B-embedded disulfide-bridged π-conjugated compound with different optical properties.
BS-N: Another B-embedded disulfide-bridged π-conjugated compound with distinct fluorescence characteristics.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Propriétés
Formule moléculaire |
C42H28N6S2 |
---|---|
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]aniline |
InChI |
InChI=1S/C42H28N6S2/c1-5-13-31(14-6-1)47(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-41(45-49-43-39)38(42-40(37)44-50-46-42)30-23-27-36(28-24-30)48(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clé InChI |
RMXBNRPOIWAOCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)N=S=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.